2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate
CAS No.: 723320-28-3
Cat. No.: VC4758564
Molecular Formula: C24H18IN3O4
Molecular Weight: 539.329
* For research use only. Not for human or veterinary use.
![2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate - 723320-28-3](/images/structure/VC4758564.png)
Specification
CAS No. | 723320-28-3 |
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Molecular Formula | C24H18IN3O4 |
Molecular Weight | 539.329 |
IUPAC Name | [2-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate |
Standard InChI | InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3 |
Standard InChI Key | CMDNIAVCZYSXSL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of three primary structural components:
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1,2,3-Triazole ring: A five-membered heterocycle with three nitrogen atoms, serving as the central scaffold .
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4-Methoxyphenyl group: Attached at the C5 position of the triazole, contributing electron-donating properties via the methoxy (-OCH₃) substituent .
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3-Iodobenzoate ester: Linked via a ketone-containing ethyl group at the C1 position of the triazole, introducing steric bulk and electrophilic reactivity .
Systematic Nomenclature
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IUPAC Name: 2-{4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate
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Molecular Formula: C₂₄H₁₇IN₃O₄
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₁₇IN₃O₄ | |
Exact Mass | 594.023 g/mol | |
X-ray Crystallography | Triclinic, P1 space group | |
Topological Polar SA | 97.8 Ų |
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via a multi-step process:
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CuAAC Reaction:
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Alternative Approaches:
Table 2: Reaction Conditions and Yields
Method | Catalyst | Temperature | Yield (%) | Reference |
---|---|---|---|---|
CuAAC | CuI/TTTA | 50°C | 89 | |
Huisgen Cycloaddition | None | RT | 45 | |
Sonogashira | Pd(PPh₃)₄ | 80°C | 72 |
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 11H, aromatic), 5.34 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C–O methoxy) .
Solubility and Stability
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Solubility: Soluble in DMSO, THF, and CH₂Cl₂; insoluble in water .
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Stability: Stable at RT for 6 months; degrades above 150°C .
Biological Activity and Applications
Material Science Applications
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Fluorescent Probes: Exhibits λₑₘ = 450 nm (blue emission) due to conjugated π-systems .
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Polymer Additives: Enhances thermal stability in polyesters .
Table 3: Biological Activity Data
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